4-(2-硝基苯基)-2-氧代丁-3-烯酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

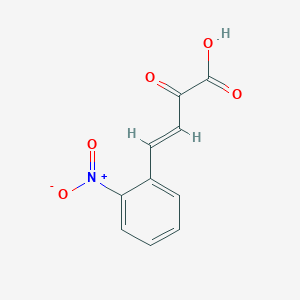

“4-(2-Nitrophenyl)-2-oxobut-3-enoic acid” is an organic compound that is a derivative of phenylacetic acid, containing a phenyl functional group, a carboxylic acid functional group, and a nitro functional group . It belongs to the class of organic compounds known as nitrobenzenes . These are compounds containing a nitrobenzene moiety, which consists of a benzene ring with a carbon bearing a nitro group .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, (2E)-2-(acetylamino)-3-(4-nitrophenyl)prop-2-enoic acid (NPP) was synthesized following a facile chemical method from 4-nitrobenzaldehyde (NB) and thoroughly characterized using spectroscopic techniques .

Molecular Structure Analysis

The molecular structure of similar compounds has been determined using single-crystal X-ray diffraction techniques . The crystal structure was compared with two closely related crystal structures of the literature that contain a nitro group at the para position of the phenyl ring . The supramolecular assembly was thoroughly explored by Hirshfeld surface analysis .

Chemical Reactions Analysis

In a study, these compounds were applied as novel inhibitors for corrosion of mild steel in 1M HCl using various methods such as absorbance difference, potentiodynamic polarization, and electrochemical impedance spectroscopy (EIS) . The results indicate that these inhibitors show an excellent protection performance .

科学研究应用

合成和抗菌活性

El-Hashash 等人 (2014) 的一项研究证明了使用类似化合物 4-(4-乙酰氨基苯基)-4-氧代丁-2-烯酸作为合成各种杂环化合物(包括吡哒嗪酮和噻唑)的关键起始材料。对这些化合物进行了抗菌活性评估,展示了该类化合物在药物化学中的潜力 (El-Hashash、Essawy 和 Fawzy,2014)。

杂环化合物合成

El-Hashash 等人 (2015) 进一步探索了相关化合物 4-(4-溴苯基)-4-氧代丁-2-烯酸在合成杂环化合物(包括芳基丙烯酸和吡哒嗪酮)中的用途。这些化合物在 Aza-Michael 加成条件下合成,并显示出潜在的抗菌活性 (El-Hashash 等人,2015)。

过渡金属离子配合物

Ferenc 等人 (2017) 合成了 4-[(4-氟苯基)氨基]-4-氧代丁-2-烯酸与各种过渡金属离子的配合物。这些配合物的热和磁性质得到表征,表明在材料科学和配位化学中的应用 (Ferenc 等人,2017)。

化学合成中的构件

Tolstoluzhsky 等人 (2008) 开发了一种有效的方案,用于合成 4-(杂)芳基-4-氧代丁-2-烯酸衍生物,用作创建具有生物活性的化合物的构件。该方法结合了微波辅助和三氟甲磺酸镱催化剂,展示了该化合物在促进化学反应中的作用 (Tolstoluzhsky 等人,2008)。

酶抑制

Drysdale 等人 (2000) 合成了一系列 4-芳基-2-羟基-4-氧代丁-2-烯酸和酯作为犬尿氨酸-3-羟化酶的有效抑制剂。这项研究表明此类化合物在神经保护中的潜在治疗应用 (Drysdale、Hind、Jansen 和 Reinhard,2000)。

分光光度法和荧光法应用

Cavrini 等人 (1988) 提议使用类似化合物 4-(6-甲基萘-2-基)-4-氧代丁-2-烯酸进行脂肪族硫醇化合物的分光光度法和荧光法测定。这项研究突出了其在分析化学中的应用,尤其是在药物测定中 (Cavrini、Gatti、Roveri 和 Cesaroni,1988)。

作用机制

安全和危害

未来方向

Future directions for the use of similar compounds include their potential use in the design and synthesis of privileged scaffolds like xanthenes, chromenes, oxazines, furans, naphthopyrans, etc . These compounds have attracted substantial attention due to their interesting pharmacological medications including treatment of tuberculosis, cancer, and ulcer .

属性

IUPAC Name |

(E)-4-(2-nitrophenyl)-2-oxobut-3-enoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO5/c12-9(10(13)14)6-5-7-3-1-2-4-8(7)11(15)16/h1-6H,(H,13,14)/b6-5+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRFVOEZZTNHKES-AATRIKPKSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=CC(=O)C(=O)O)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)/C=C/C(=O)C(=O)O)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2-Nitrophenyl)-2-oxobut-3-enoic acid | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{[7-(4-Ethoxyphenyl)-8-oxo-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrazin-3-yl]thio}acetamide](/img/structure/B2941873.png)

![N-[4-(2-formylphenoxy)phenyl]acetamide](/img/structure/B2941874.png)

![N-(4-acetylphenyl)-2-[2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide](/img/structure/B2941875.png)

![1-[(2-chloro-4-fluorophenoxy)methyl]-1H-pyrazol-4-amine](/img/structure/B2941877.png)

![5-[2-(2-Fluorophenyl)-3-oxopiperazine-1-carbonyl]pyridine-2-carbonitrile](/img/structure/B2941880.png)

![3-chloro-N-[6-(3,5-dimethylphenyl)-2,5-dioxo-5,6-dihydro-2H-pyrano[3,2-c]pyridin-3-yl]benzenecarboxamide](/img/structure/B2941882.png)

![1-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(benzylthio)ethanone](/img/structure/B2941891.png)